molecular formula C9H18ClNO B3102093 1-Oxa-9-azaspiro[5.5]undecane hydrochloride CAS No. 1414958-73-8

1-Oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B3102093
CAS No.: 1414958-73-8
M. Wt: 191.70
InChI Key: VXFFBJUXICMNBV-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound with the molecular formula C₉H₁₈ClNO, featuring a unique bicyclic structure combining oxygen and nitrogen atoms in its ring system. It has been extensively studied in medicinal chemistry for its role as a pharmacophore in designing agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a target for type 2 diabetes therapy . Additionally, its derivatives have shown antibacterial activity against Mycobacterium tuberculosis (Mtb) and select Gram-positive/-negative pathogens, positioning it as a versatile scaffold in drug discovery .

Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFFBJUXICMNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-73-8
Record name 1-oxa-9-azaspiro[5.5]undecane hydrochloride
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Preparation Methods

The synthesis of 1-oxa-9-azaspiro[5.5]undecane hydrochloride can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired compound in moderate yields .

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid, methanesulfonic acid, and sodium azide. The major products formed from these reactions are typically spirocyclic derivatives with various substituents at specific positions on the ring.

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound with a unique structure, combining the flexibility of aliphatic compounds with a limited number of degrees of freedom. It has garnered interest in medicinal chemistry, particularly for its potential applications in treating tuberculosis and other bacterial infections.

Scientific Research Applications

This compound has a wide range of applications in scientific research.

Medicinal Chemistry The compound has demonstrated promising activity as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a potential candidate for the development of new antituberculosis drugs. Derivatives of 1-Oxa-9-azaspiro[5.5]undecane have shown varying degrees of antimicrobial activity. The compound shows significant activity against antibiotic-sensitive strains of M. tuberculosis, with some derivatives demonstrating efficacy against multidrug-resistant strains, outperforming traditional antituberculosis drugs.

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-Oxa-9-azaspiro[5.5]undecaneMycobacterium tuberculosis (H37Rv)< 1 µM
N-Cyclopropyl-N-(1-oxa-9-azaspiro[5.5]undecane)Pseudomonas aeruginosa2 µM
N-Benzyl-N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecaneStaphylococcus aureus> 20 µM

One study synthesized various derivatives of 1-Oxa-9-azaspiro[5.5]undecane and evaluated their antituberculosis activity through molecular docking studies and biological assays. The results indicated that modifications to the peripheral structure could enhance activity against resistant strains, with some compounds exhibiting MIC values lower than those of commonly used antibiotics like ciprofloxacin.

1-Oxa-9-azaspiro[5.5]undecane derivatives of ciprofloxacin demonstrated high antibacterial potency . Some demonstrated potent antibacterial activity against ESKAPE pathogens, comparable to that of ciprofloxacin .

Beyond its antibacterial properties, research has explored the potential of 1-Oxa-9-azaspiro[5.5]undecane as an agonist for free fatty acid receptor 1 (FFA1), which is implicated in metabolic regulation and could have implications for diabetes treatment. Compounds derived from this scaffold have shown promising results in activating FFA1, indicating a dual role in both antimicrobial and metabolic pathways.

Biological Studies Spirocyclic compounds, including this compound, are used in the study of various biological pathways and molecular targets due to their unique structural features.

Chemical Synthesis The compound serves as a valuable intermediate in the synthesis of other spirocyclic derivatives with potential therapeutic applications. The synthesis of this compound can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired compound in moderate yields.

Mechanism of Action

The mechanism of action of 1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, the compound disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting the growth and survival of the bacteria . The precise molecular pathways and interactions involved in this mechanism are subjects of ongoing research.

Comparison with Similar Compounds

Commercial and Industrial Relevance

  • The compound is available industrially (purity ≥99%) in 25 kg batches, indicating scalable synthesis .
  • Its derivatives are patented in over 108 applications, underscoring its versatility in drug discovery .

Biological Activity

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a compound that has garnered interest in medicinal chemistry, particularly for its potential applications in treating tuberculosis and other bacterial infections. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1414958-73-8
  • Molecular Formula : C9H18ClNO
  • Molecular Weight : 189.70 g/mol

This compound features a unique spirocyclic structure that contributes to its biological activity.

This compound primarily acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the bacterium's survival, making it a critical target for new antituberculosis therapies. Inhibition of MmpL3 disrupts lipid transport and cell wall synthesis, leading to bacterial death .

Antimicrobial Properties

Research indicates that derivatives of 1-Oxa-9-azaspiro[5.5]undecane exhibit varying degrees of antimicrobial activity:

Compound DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-Oxa-9-azaspiro[5.5]undecaneMycobacterium tuberculosis (H37Rv)< 1 µM
N-Cyclopropyl-N-(1-oxa-9-azaspiro[5.5]undecane)Pseudomonas aeruginosa2 µM
N-Benzyl-N-cyclopropyl-1-oxa-9-azaspiro[5.5]undecaneStaphylococcus aureus> 20 µM

The compound shows significant activity against antibiotic-sensitive strains of M. tuberculosis, with some derivatives demonstrating efficacy against multidrug-resistant strains, outperforming traditional antituberculosis drugs .

Case Studies

One notable study synthesized various derivatives of 1-Oxa-9-azaspiro[5.5]undecane and evaluated their antituberculosis activity through molecular docking studies and biological assays. The results indicated that modifications to the peripheral structure could enhance activity against resistant strains, with some compounds exhibiting MIC values lower than those of commonly used antibiotics like ciprofloxacin .

Additional Biological Activities

Beyond its antibacterial properties, research has explored the potential of 1-Oxa-9-azaspiro[5.5]undecane as an agonist for free fatty acid receptor 1 (FFA1), which is implicated in metabolic regulation and could have implications for diabetes treatment. Compounds derived from this scaffold have shown promising results in activating FFA1, indicating a dual role in both antimicrobial and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, and how do they influence its reactivity in synthetic applications?

  • The compound is a spirocyclic amine hydrochloride with a rigid bicyclic structure (oxa-azaspiro framework), molecular formula C₉H₁₈ClNO , and molecular weight 191.7 g/mol . Its stability under recommended storage conditions (dry, ventilated, and away from light) suggests low hygroscopicity, but thermal decomposition studies are lacking . The spirocyclic structure may impose steric constraints, affecting nucleophilicity or coordination behavior in reactions. Researchers should characterize purity via HPLC or NMR and confirm stability using TGA/DSC before experimental use.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats to avoid skin/eye contact .
  • Ventilation : Conduct experiments in fume hoods to prevent inhalation of dust or aerosols .
  • Spill Management : Collect spills using vacuum equipment or dry absorbents (e.g., sand), and dispose as hazardous waste .
  • Storage : Store in sealed, light-protected containers at 2–8°C to prevent degradation .

Q. How can researchers synthesize this compound, and what purification methods are effective?

  • While direct synthetic routes are not detailed in the evidence, analogous spirocyclic amines (e.g., N-cyclopropyl-1-oxa-4-azaspiro[5.5]undecan-9-amine) are synthesized via Mannich-type cyclizations or ring-closing metathesis . Post-synthesis, purification via column chromatography (MeOH/MeCN gradients) or preparative HPLC resolves diastereomers . Confirm product identity using HRMS and ²H/¹³C NMR .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and reaction pathways, particularly for spirocyclic ring-opening or functionalization reactions .
  • Reaction Optimization : Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and identify optimal conditions for regioselective modifications .

Q. How can researchers resolve contradictions in stability data for spirocyclic amines under varying experimental conditions?

  • Case Study : If decomposition occurs during catalysis, compare thermogravimetric (TGA) data with in-situ FT-IR or GC-MS to identify degradation products (e.g., HCl release under heat) .
  • Controlled Stress Testing : Expose the compound to UV light, humidity, or acidic/basic conditions, and monitor stability via HPLC-UV to define safe operational thresholds .

Q. What strategies improve the scalability of spirocyclic amine syntheses while maintaining stereochemical integrity?

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization steps, reducing side reactions .
  • Catalyst Screening : Test chiral catalysts (e.g., Ru-based) in asymmetric syntheses to control stereocenters .
  • Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-9-azaspiro[5.5]undecane hydrochloride
Reactant of Route 2
1-Oxa-9-azaspiro[5.5]undecane hydrochloride

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